5-Ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, ensuring high stereospecificity and yield.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide to oxidize the oxazolines to the corresponding oxazoles . This method offers advantages in terms of safety and product purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid undergoes various chemical reactions, including:
Substitution: Reactions with nucleophiles can lead to the formation of substituted oxazoles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Corresponding oxazoles.
Substitution: Substituted oxazoles with varying functional groups.
Scientific Research Applications
5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-biofilm activities.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, disrupting their normal function. This can lead to antimicrobial or cytotoxic effects, depending on the specific target .
Comparison with Similar Compounds
Oxazoles: General class of compounds with similar structures but different substituents.
Macrooxazoles: 2,5-Disubstituted oxazole-4-carboxylic acid derivatives with unique biological activities.
Uniqueness: 5-Ethyl-4,5-dihydrooxazole-4-carboxylicacid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-4-5(6(8)9)7-3-10-4/h3-5H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKQQDBVWBGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(N=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70770283 |
Source
|
Record name | 5-Ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70770283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141422-64-2 |
Source
|
Record name | 5-Ethyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70770283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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